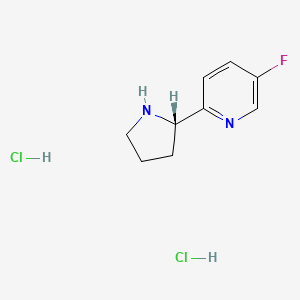

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

5-fluoro-2-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5H2;2*1H/t8-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOGBHLIZSMRJT-JZGIKJSDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(C=C2)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=NC=C(C=C2)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5th position of the pyridine ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formation of the Pyridine Ring: The pyridine ring is constructed through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Coupling of the Pyrrolidine and Pyridine Rings: The pyrrolidine ring is coupled to the pyridine ring through nucleophilic substitution or other coupling reactions.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride exhibits potential antidepressant properties. A study published in Journal of Medicinal Chemistry demonstrated that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which is critical for the treatment of depression and anxiety disorders. The compound's ability to enhance serotonin levels in the brain suggests its therapeutic potential in treating mood disorders .

2. Neurological Disorders

The compound has also been investigated for its neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, making it a candidate for further research in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Studies

3. Receptor Binding Studies

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride has been evaluated for its binding affinity to various neurotransmitter receptors. Notably, it shows significant binding to the dopamine D2 receptor, which is implicated in several psychiatric disorders . This property may position the compound as a potential treatment for schizophrenia and other psychotic disorders.

4. Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the pharmacological profile of this compound. Modifications to the pyridine ring and pyrrolidine moiety have been explored to enhance potency and selectivity for specific targets, leading to the development of more effective therapeutic agents .

Synthetic Applications

5. Synthesis of Chiral Compounds

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride serves as a chiral building block in organic synthesis. Its unique structure allows chemists to create various derivatives that can be utilized in the synthesis of complex molecules, particularly those required in pharmaceutical development .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antidepressant Efficacy

A clinical trial involving (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride demonstrated its efficacy in reducing symptoms of major depressive disorder compared to placebo. Patients reported significant improvements in mood and reduction in anxiety levels after 8 weeks of treatment, with minimal side effects observed .

Case Study 2: Neuroprotection

In laboratory settings, (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride was tested on neuronal cell cultures exposed to neurotoxins. Results indicated a marked decrease in cell death and preservation of neuronal function, suggesting its potential utility in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride (CAS: 1193388-05-4)

- Molecular Formula : C₉H₁₃N₃·2HCl (MW: 236.14 g/mol) .

- Structural Differences :

- Substitution pattern: Pyrrolidin-1-yl at pyridine position 4 and amine at position 3.

- Lacks fluorine substituent.

- Hazards : Hazards are unclassified under GHS, but standard precautions (e.g., avoiding inhalation) apply .

- Storage: No specific storage data, but similar dihydrochloride salts typically require dry, sealed conditions.

5-Fluoro-2-(pyrrolidin-3-yl)pyridine Dihydrochloride (CAS: EN300-245100)

- Molecular Formula: Not explicitly stated; estimated C₉H₁₃Cl₂FN₂ (similar to target compound).

- Structural Differences :

- Pyrrolidin-3-yl substitution at pyridine position 2 (vs. pyrrolidin-2-yl in the target compound).

- Positional isomerism in the pyrrolidine ring attachment affects steric and electronic properties.

- Purity : 95% .

(S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine Hydrochloride (CAS: 1264038-84-7)

(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7)

- Molecular Formula : C₅H₁₃N₃O·2HCl (MW: 224.10 g/mol) .

- Structural Differences: Linear diaminopentanamide backbone instead of a heterocyclic system. Lacks aromaticity and fluorine substituents.

- Hazards : Precautionary measures include avoiding dust inhalation and skin contact .

Comparative Data Table

Key Findings and Implications

Structural Impact on Activity: The pyrrolidin-2-yl group in the target compound may confer distinct steric effects compared to pyrrolidin-3-yl isomers (e.g., EN300-245100) .

Hazard Profile: Limited toxicological data exist for the target compound, necessitating precautionary handling . In contrast, 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is explicitly unclassified for hazards .

Purity and Availability :

- Both the target compound and EN300-245100 are available at 95% purity, making them suitable for high-precision synthetic applications .

Biological Activity

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClFN

- Molecular Weight : 239.12 g/mol

- CAS Number : 2061996-62-9

The biological activity of (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cellular processes, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Anticancer Activity

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride has also been investigated for its anticancer properties. A notable study reported that the compound exhibited potent inhibition of L1210 mouse leukemia cells with IC values in the nanomolar range . This suggests a promising avenue for further research into its potential use as an anticancer drug.

Case Study: L1210 Cell Proliferation

In a study evaluating various analogs, (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride was found to significantly inhibit cell proliferation:

- IC : Values were consistently below 100 nM, indicating strong growth inhibitory effects.

- Mechanism : Growth inhibition was reversible with thymidine addition, suggesting that the compound's action involves intracellular pathways leading to nucleotide release .

Neuroprotective Effects

Emerging research has pointed towards the neuroprotective potential of (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride. Studies suggest that it may play a role in protecting neuronal cells from damage due to oxidative stress or excitotoxicity . Further investigations are required to elucidate the specific mechanisms involved.

Q & A

Q. What are the recommended synthetic routes for (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Strategy : Start with a fluorinated pyridine precursor (e.g., 5-fluoro-2-chloropyridine) and introduce the pyrrolidine moiety via nucleophilic substitution. Enantiomeric purity is achieved using chiral auxiliaries or catalysts .

- Optimization Tips :

- Temperature : Reactions performed at 50°C in aqueous HCl (1.0 M) improve solubility and yield .

- Purification : Use recrystallization or column chromatography (silica gel, methanol/dichloromethane) to isolate the dihydrochloride salt.

- Yield Enhancement : Monitor reaction progress via TLC or HPLC to minimize side products (e.g., racemization or over-alkylation) .

Q. How can spectroscopic techniques (NMR, MS, XRD) confirm the structure and purity of this compound?

Methodological Answer:

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization assays.

- Ligand Design : Modify the pyrrolidine ring to enhance binding affinity (e.g., substituents at the 5-fluoro position improve selectivity) .

Advanced Research Questions

Q. How can enantiomeric purity of the (S)-isomer be ensured during synthesis, and what analytical methods validate it?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase to separate enantiomers .

- Circular Dichroism (CD) : Compare CD spectra with a reference standard to confirm the (S)-configuration .

- Impurity Profiling : Monitor for racemization byproducts (e.g., (R)-isomer) via LC-MS at detection limits ≤0.1% .

Q. How do structural modifications (e.g., fluorination, pyrrolidine substitution) influence the compound’s pharmacokinetic properties?

Methodological Answer:

Q. How can researchers resolve contradictory binding data in receptor affinity assays?

Methodological Answer:

- Control Experiments :

- Data Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.